(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-chloro-2-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine ethyl ester in the presence of a base to form an imine intermediate.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrolysis: The ester group is hydrolyzed under acidic conditions to produce the free acid.
Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing for purity, including HPLC and NMR spectroscopy, is conducted to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfur trioxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dechlorinated or defluorinated products.
Substitution: Nitrated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. It serves as a model compound for understanding the effects of halogen substituents on biological activity.
Medicine
Medically, this compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its properties make it suitable for the development of new drugs and crop protection agents.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride exerts its effects involves interaction with specific molecular targets. The chloro and fluoro substituents enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-(4-chlorophenyl)propanoic acid
- (2S)-2-Amino-3-(3-fluorophenyl)propanoic acid
- (2S)-2-Amino-3-(4-fluorophenyl)propanoic acid
Uniqueness
Compared to similar compounds, (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride is unique due to the specific positioning of the chloro and fluoro groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYXKAUAUHNNEX-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.